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Introduction

The Dmhbo+-Chili system is a powerful tool for fluorescently labeling specific RNA transcripts
in living cells and in vitro. This technology utilizes a fluorogenic aptamer, known as Chili, which
is a short, 52-nucleotide RNA sequence that can be genetically fused to an RNA of interest.[1]
The system relies on the cell-permeable, cationic fluorophore Dmhbo+, which remains largely
non-fluorescent until it binds with high affinity to the Chili aptamer.[2] Upon binding, the Chili
aptamer induces a conformational change in Dmhbo+, causing it to become brightly
fluorescent with a large Stokes shift, emitting a red signal. This method allows for real-time
visualization of the localization, dynamics, and abundance of specific RNA molecules.

The mechanism of fluorescence activation is based on the Chili aptamer's unique three-
dimensional structure, which includes a G-quadruplex. This structure creates a specific binding
pocket that immobilizes Dmhbo+ and facilitates an excited-state proton transfer (ESPT) from
the fluorophore to a guanine residue within the aptamer, leading to the bright fluorescence.

Data Presentation
Table 1: Physicochemical and Spectroscopic Properties
of the Dmhbo+-Chili Complex
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Parameter

Value Reference

Fluorophore

Dmhbo+

Aptamer Chili (52-nt RNA)
Binding Affinity (Kd) 12 nM

Excitation Maximum (Aex) 456 nm
Emission Maximum (Aem) 592 nm
Quantum Yield (@) 0.1

Stokes Shift 136 nm

Complex Color

Red Fluorescent

Table 2: Dmhbo+ Specifications

Parameter Value Reference
Molecular Weight 552.37 g/mol
Formula C22H25IN40Os
- Soluble in DMSO (up to 50
Solubility
mM)
Storage Store at -20°C

Experimental Protocols

Protocol 1: Genetic Fusion of Chili Aptamer to Target

RNA

This protocol outlines the general steps for creating a genetic construct that expresses the

target RNA fused with the Chili aptamer sequence.

e Design the Construct:

o Obtain the DNA sequence for the 52-nucleotide Chili aptamer.
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o Decide on the fusion strategy. The Chili aptamer can be fused to the 5' or 3' end of the
target RNA. A flexible linker sequence (e.g., a short stretch of random nucleotides)
between the target RNA and the aptamer may improve folding and function.

o Use standard molecular cloning software to design the final DNA construct.

e Synthesize or Amplify the DNA:

o Synthesize the complete DNA sequence (target gene + linker + Chili aptamer)
commercially.

o Alternatively, use PCR to amplify the target gene and the Chili aptamer sequence
separately and then use overlap extension PCR or other standard cloning techniques
(e.q., restriction digestion and ligation, Gibson assembly) to fuse them together into an
appropriate expression vector (e.g., a plasmid for mammalian cell expression).

» Cloning into an Expression Vector:

o Ligate the fused DNA construct into a suitable expression vector under the control of a
desired promoter (e.g., CMV for constitutive expression in mammalian cells, or an
inducible promoter for controlled expression).

o Transform the vector into competent E. coli for plasmid amplification.
e Sequence Verification:
o Isolate the plasmid DNA from several bacterial colonies.

o Perform Sanger sequencing to verify the integrity and correct sequence of the entire
construct, ensuring the Chili aptamer sequence is correct and in-frame with the target
RNA.

Protocol 2: In Vitro RNA Labeling and Fluorescence
Measurement

This protocol is for labeling purified Chili-tagged RNA in vitro and measuring its fluorescence.

o Preparation of Reagents:
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o Dmhbo+ Stock Solution: Dissolve Dmhbo+ powder in anhydrous DMSO to a final
concentration of 10-50 mM. Store this stock solution at -20°C, protected from light.

o RNA Folding Buffer (10X): 400 mM HEPES (pH 7.5), 1.25 M KCI, 50 mM MgClz. Filter
sterilize and store at 4°C.

o Nuclease-free water.

* RNA Folding:

o In a nuclease-free microcentrifuge tube, dilute the purified Chili-tagged RNA to the desired
final concentration (e.g., 0.5 uM) in 1X RNA Folding Buffer.

o To ensure proper folding, heat the RNA solution at 95°C for 2 minutes, then cool slowly to
room temperature over 15-20 minutes.

e Labeling Reaction:

o Dilute the Dmhbo+ stock solution in 1X RNA Folding Buffer to a working concentration
(e.g., 2 uM for a final concentration of 0.5 uM RNA).

o Add the diluted Dmhbo+ to the folded RNA solution.
o Incubate at room temperature (or 25°C) for 5-10 minutes, protected from light.
e Fluorescence Measurement:
o Use a fluorometer or plate reader to measure the fluorescence.
o Set the excitation wavelength to ~456 nm and the emission wavelength to ~592 nm.

o As a negative control, measure the fluorescence of Dmhbo+ in buffer without the RNA
and the fluorescence of a control RNA (without the Chili tag) with Dmhbo+.

Protocol 3: Labeling and Imaging of RNA in Living Cells

This protocol describes how to label and visualize Chili-tagged RNA in cultured mammalian
cells.
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e Cell Culture and Transfection:

o Plate mammalian cells of choice on a suitable imaging dish (e.g., glass-bottom dishes).
Allow cells to adhere overnight.

o Transfect the cells with the sequence-verified plasmid expressing the Chili-tagged target
RNA using a standard transfection reagent according to the manufacturer's protocol.

o Allow 24-48 hours for the expression of the fusion RNA.
o Cell Staining with Dmhbo+:

o Prepare a fresh working solution of Dmhbo+ by diluting the DMSO stock solution in pre-
warmed cell culture medium (e.g., DMEM). A typical final concentration ranges from 1-5
MM. The optimal concentration should be determined empirically for your cell type and
expression level to maximize signal-to-noise.

o Remove the old medium from the cells and wash once with PBS.

o Add the Dmhbo+-containing medium to the cells.

o Incubate the cells for 30-60 minutes at 37°C in a COz incubator.
e Imaging:

o After incubation, you can image the cells directly in the staining medium or replace it with
fresh, pre-warmed medium or a suitable imaging buffer.

o Use a fluorescence microscope equipped with appropriate filter sets for detecting red
fluorescence (e.g., a filter set suitable for Texas Red or similar fluorophores).

o Excite the sample at ~456 nm and collect the emission at ~592 nm.

o Acquire images and analyze the localization and dynamics of the fluorescently labeled
RNA.

Visualizations
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Mechanism of Dmhbo+-Chili Fluorescence Activation

Free Dmhbo+ Binds (Kd = 12 nM)
(Low Fluorescence)

Folded Chili-tagged . Red Fluorescence
Target RNA Dmhbo+-Chili Complex (592 nm)

Excitation Light Excites

(456 nm)

Click to download full resolution via product page

Caption: Binding of Dmhbo+ to the Chili RNA aptamer induces a fluorescent state.

Experimental Workflow for Live Cell RNA Imaging

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12365755?utm_src=pdf-body
https://www.benchchem.com/product/b12365755?utm_src=pdf-body-img
https://www.benchchem.com/product/b12365755?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Step 1: Construct Preparation

Genetic Fusion:
Target RNA + Chili Aptamer

i Step 2: Cell Culture & Expression
Sequence Verification ) (Plate .Cells'on)
Imaging Dish

Transfect with Plasmid)

(24-48h)

(Express Chili-tagged RNA)

Step 3: Labelivng & Imaging
Incubate with Dmhbo+
(2-5 puM, 30-60 min)

:

Fluorescence Microscopy
(Ex: 456 nm, Em: 592 nm)

Click to download full resolution via product page

Caption: Workflow for labeling and imaging specific RNAs in living cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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RNA Transcripts with Dmhbo+-Chili]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365755#how-to-label-specific-rna-transcripts-with-
dmhbo-chili]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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